Atalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

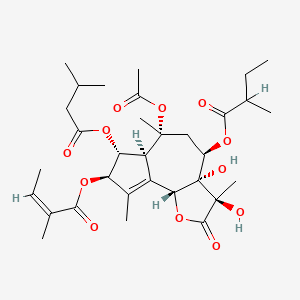

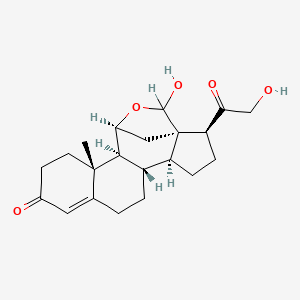

Atalanine is a member of acridines. It derives from an acridone.

Applications De Recherche Scientifique

Inhibition of Polyuridylic Acid-Directed Protein Synthesis

Aurintricarboxylic acid (ATA), a compound related to Atalanine, inhibits protein synthesis directed by polyuridylic acid in extracts of Escherichia coli, affecting various steps in the protein synthetic machinery. This inhibition has implications for understanding the process of protein formation (Siegelman & Apirion, 1971).

ATAC-Seq in Cancer Biology

Assay for transposase-accessible chromatin using sequencing (ATAC-seq) is associated with significant progress in biological research, including cancer biology. ATAC-seq plays roles in carcinogenesis, anticancer immunity, targeted therapy, and metastasis risk predictions, especially in studies of leukemia (Zhao et al., 2020).

Role in Wounding/Herbivory Response and Flower Scent Production

AtAAS, an aromatic aldehyde synthase, catalyzes the conversion of phenylalanine and dopa to aldehydes, playing a significant role in response to herbivory and flower scent production in Arabidopsis ecotypes (Gutensohn et al., 2011).

Development of Microreactors with Surface-immobilized Biocatalysts

Microscale reactors with surface-immobilized amine-transaminase (ATA) have been developed for high-throughput process development in the synthesis of bioactive compounds. This advancement showcases the industrial importance of ATA in producing optically pure compounds (Miložič et al., 2018).

Effect on Polyphenol Content in Young Apple Fruits

5-Aminolevulinic acid (ALA), related to this compound, has been shown to significantly influence the total phenolic content and phenylalanine ammonia lyase (PAL) activity and gene expression in young apple fruits, indicating its role in physiological changes and phenolic substance enhancement (Le, 2014).

Use as an Inhibitor of Nucleases during Nucleic Acid Isolation

Aurintricarboxylic acid (ATA) is a general inhibitor of nucleases, effectively inhibiting enzymes such as DNAse I, RNAse A, and various restriction endonucleases, making it useful in the isolation of cellular nucleic acids (Hallick et al., 1977).

ATAC-seq for Assaying Chromatin Accessibility

ATAC-seq is a method for mapping chromatin accessibility genome-wide, providing insights into open chromatin, DNA-binding proteins, and nucleosome positions. This technology is crucial for understanding gene regulation and chromatin dynamics (Buenrostro et al., 2015).

Improved ATAC-seq Protocol for Chromatin Accessibility Profiling

Omni-ATAC, an improved ATAC-seq protocol, enhances signal-to-background ratio and information content, enabling the interrogation of personal regulomes in tissue context, particularly valuable for translational studies (Corces et al., 2017).

Advancements in Friedreich's Ataxia Research

Research in Friedreich's ataxia (FA), a neurodegenerative disorder, has led to clinical trials and new prospects for treatments. Genetic studies and biochemical insights have substantially contributed to understanding and potentially treating this condition (Babady et al., 2007).

Efficient Nonviral Cutaneous Transfection

Aurintricarboxylic acid (ATA) has been identified to enhance transfection activity of naked plasmid and electroporation, significantly increasing transgene expression. This finding opens new possibilities for gene therapy and nucleic acid vaccine development (Glasspool-Malone et al., 2000).

Propriétés

Numéro CAS |

50906-85-9 |

|---|---|

Formule moléculaire |

C34H30N2O9 |

Poids moléculaire |

610.6 g/mol |

Nom IUPAC |

(1S,2R)-10-(4,8-dihydroxy-6-methoxy-10-methyl-9-oxoacridin-3-yl)oxy-1,5-dihydroxy-11-methyl-2-propan-2-yl-1,2-dihydrofuro[2,3-c]acridin-6-one |

InChI |

InChI=1S/C34H30N2O9/c1-14(2)34-33(42)26-23(45-34)13-20(38)25-29(26)36(4)27-16(31(25)40)7-6-8-21(27)44-22-10-9-17-28(32(22)41)35(3)18-11-15(43-5)12-19(37)24(18)30(17)39/h6-14,33-34,37-38,41-42H,1-5H3/t33-,34+/m0/s1 |

Clé InChI |

PLAXYWZLYBHIDB-SZAHLOSFSA-N |

SMILES isomérique |

CC(C)[C@@H]1[C@H](C2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4OC5=C(C6=C(C=C5)C(=O)C7=C(N6C)C=C(C=C7O)OC)O)C)O)O |

SMILES |

CC(C)C1C(C2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4OC5=C(C6=C(C=C5)C(=O)C7=C(N6C)C=C(C=C7O)OC)O)C)O)O |

SMILES canonique |

CC(C)C1C(C2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4OC5=C(C6=C(C=C5)C(=O)C7=C(N6C)C=C(C=C7O)OC)O)C)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide](/img/structure/B1240100.png)

![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one](/img/structure/B1240102.png)

![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-[[2-[[(Z)-(2,4-dichlorophenyl)methylideneamino]carbamoyl]phenyl]disulfanyl]benzamide](/img/structure/B1240106.png)

![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(12Z,23Z)-15-hydroxy-21-methoxy-9,20-dimethyl-6,8,11,17-tetraoxo-3,18,26-trioxa-7,28,29-triazatricyclo[23.2.1.12,5]nonacosa-1(27),2(29),4,12,23,25(28)-hexaen-19-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1240120.png)